![molecular formula C32H46F5NaO6S2 B13820991 sodium;[(7S,8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13820991.png)
sodium;[(7S,8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound sodium;[(7S,8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate is a complex organic molecule with a unique structure This compound features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(7S,8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of the pentafluoropentylsulfinyl side chain, and the addition of the sulfate group. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, such as batch or continuous flow reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfate group can be reduced to a sulfide.
Substitution: The pentafluoropentylsulfinyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and biological properties, making them useful for various applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound’s structural similarity to certain natural products makes it a valuable tool for studying biological processes. It can be used as a probe to investigate enzyme activity, receptor binding, and other biochemical interactions.
Medicine
In medicine, the compound’s potential therapeutic properties are of great interest. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases, such as cancer and inflammatory disorders.
Industry
In industry, the compound’s chemical properties make it useful for various applications, such as in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact mechanism of action depends on the specific target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives, such as steroids and certain alkaloids. These compounds share a similar core structure but differ in their side chains and functional groups.
Uniqueness
The presence of the pentafluoropentylsulfinyl side chain and the sulfate group distinguishes sodium;[(7S,8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate from other similar compounds. These unique features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C32H46F5NaO6S2 |
|---|---|
Poids moléculaire |
708.8 g/mol |
Nom IUPAC |
sodium;[(7S,8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C32H47F5O6S2.Na/c1-30-17-15-26-25-12-11-24(43-45(40,41)42)21-23(25)20-22(29(26)27(30)13-14-28(30)38)10-7-5-3-2-4-6-8-18-44(39)19-9-16-31(33,34)32(35,36)37;/h11-12,21-22,26-29,38H,2-10,13-20H2,1H3,(H,40,41,42);/q;+1/p-1/t22-,26-,27+,28-,29+,30-,44?;/m0./s1 |
Clé InChI |
VASLFPWNDJLPFT-CLZTXBEBSA-M |
SMILES isomérique |
C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2O)[C@H](CC4=C3C=CC(=C4)OS(=O)(=O)[O-])CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F.[Na+] |
SMILES canonique |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OS(=O)(=O)[O-])CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


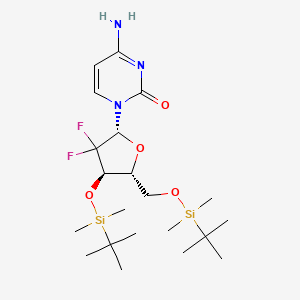
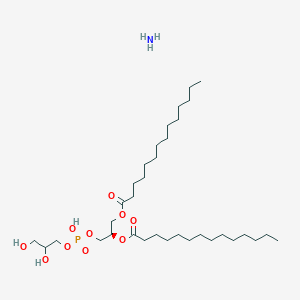
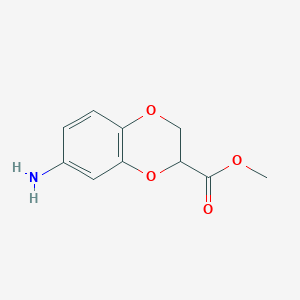
![2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
![Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)
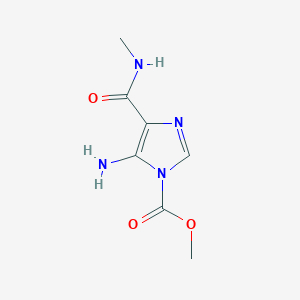
![3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13820943.png)
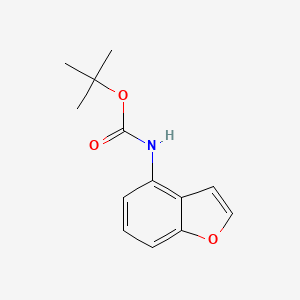
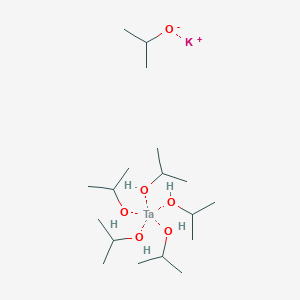
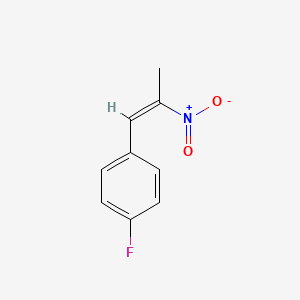


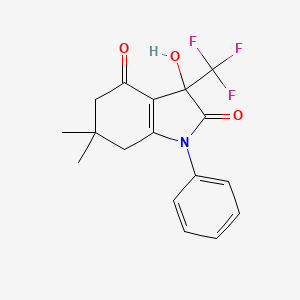
![1-[4-(Difluoromethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B13820984.png)
